molecular formula C16H15FN2O2 B11170119 N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide

Cat. No.: B11170119
M. Wt: 286.30 g/mol
InChI Key: SBXXXXVCDJBRKD-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide is an organic compound that features both an amide and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide typically involves the following steps:

    Acetylation: The starting material, 4-aminophenyl, undergoes acetylation with acetic anhydride to form N-acetyl-4-aminophenyl.

    Methylation: The acetylated product is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The methylated product is coupled with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorinated aromatic ring enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C16H15FN2O2/c1-11(20)19(2)13-9-7-12(8-10-13)18-16(21)14-5-3-4-6-15(14)17/h3-10H,1-2H3,(H,18,21)

InChI Key

SBXXXXVCDJBRKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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